molecular formula C15H20N2O3 B1532296 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid CAS No. 1178270-35-3

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid

Cat. No.: B1532296
CAS No.: 1178270-35-3
M. Wt: 276.33 g/mol
InChI Key: CQTXIMRKWYZOJK-UHFFFAOYSA-N
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Description

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is a synthetic organic compound with the molecular formula C15H20N2O3 It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid typically involves the reaction of 3-(pyrrolidin-1-yl)aniline with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the aniline and butanoic acid components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups.

    Substitution: Substituted phenyl derivatives with nitro or halogen groups.

Scientific Research Applications

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}pentanoic acid
  • 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}hexanoic acid
  • 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}heptanoic acid

Uniqueness

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-oxo-5-(3-pyrrolidin-1-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)16-12-5-3-6-13(11-12)17-9-1-2-10-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXIMRKWYZOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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